molecular formula C11H10O5 B1253252 Mycosporulone

Mycosporulone

Cat. No. B1253252
M. Wt: 222.19 g/mol
InChI Key: GBBAMXSZPPEWFS-RCPFJQLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycosporulone is a natural product found in Paraphaeosphaeria sporulosa with data available.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Mycosporulone has been studied for its antimicrobial and antitumor activities. It exhibits significant activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, resistant to penicillin. Notably, mycosporulone is not toxic to normal human cells (MRC(5)), but shows cytotoxic activity against human tumor cell lines MDA-MB 231 and PC(3), as well as the murine L-1210 leukemia cell line (Guiraud, Steiman, Seigle-Murandi, & de Gusmão, 1999).

Photoprotection in Microbial Natural Products

Mycosporine-like amino acids, including mycosporulone, are known for their natural photoprotective properties in fungi and cyanobacteria. These compounds are utilized in commercial skincare products, particularly as sunscreen filters. The review by Woolley and Stavros (2019) highlights experimental and theoretical techniques used to unravel the photochemistry and photophysics of these compounds, linking their natural photoprotective abilities to commercial applications (Woolley & Stavros, 2019).

Structural Studies and Synthesis

The structural analysis and synthesis of mycosporulone have been a focus of research to understand its properties better. Jung and Chang (2012) conducted a total synthesis of the proposed structure of mycosporulone, leading to a revised structure proposal based on spectral evidence (Jung & Chang, 2012).

Mycosynthesis and Environmental Applications

Research has extended into the mycosynthesis of nanoparticles using mycosporulone. For example, Dheyab et al. (2020) explored using the Portabello mushroom in the mycosynthesis of gold nanoparticles, indicating potential environmental applications such as in the decolorization of Azo dye (Dheyab, Owaid, Rabeea, Aziz, & Jameel, 2020).

Biological Activity and UV Protection

Further studies have focused on the biological activity of mycosporulone and related compounds, particularly their role in UV protection. For instance, Torres et al. (2004) investigated the use of a mycosporine derived from Collema cristatum in protecting against UV-induced damage (Torres et al., 2004).

properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

(5S,6R,10S)-6-hydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,4,7-trione

InChI

InChI=1S/C11H10O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,9,14H,2H2,1H3/t5-,9-,11+/m0/s1

InChI Key

GBBAMXSZPPEWFS-RCPFJQLFSA-N

Isomeric SMILES

C[C@H]1C=CC(=O)[C@@H]([C@]12C(=O)C(=C)OC2=O)O

Canonical SMILES

CC1C=CC(=O)C(C12C(=O)C(=C)OC2=O)O

synonyms

(2-hydroxy-6-methylcyclohex-4-en-3-one)-spiro (4'-methylen-5'-oxobutanolide)
mycosporulone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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